Product packaging for Pratol(Cat. No.:CAS No. 487-24-1)

Pratol

Cat. No.: B192162
CAS No.: 487-24-1
M. Wt: 268.26 g/mol
InChI Key: SQVXWIUVAILQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pratol has been reported in Hedysarum polybotrys, Fordia cauliflora, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O4 B192162 Pratol CAS No. 487-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)15-9-14(18)13-7-4-11(17)8-16(13)20-15/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVXWIUVAILQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197587
Record name Pratol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-24-1
Record name Pratol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pratol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pratol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123414
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pratol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-hydroxy-2-(4-methoxyphenyl)-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.958
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRATOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU5R959MO7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pratol's Mechanism of Action in Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms underlying the anti-inflammatory properties of Pratol, a naturally occurring O-methylated isoflavone. The primary focus is on its well-documented inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response. This document provides a comprehensive overview of the current understanding of this compound's action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades to facilitate further research and drug development efforts.

Core Mechanism of Action: Potent Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of innate and adaptive immunity and is central to the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of target genes, including those for pro-inflammatory cytokines and enzymes.

This compound has been demonstrated to exert its anti-inflammatory effects by directly targeting key steps in the NF-κB signaling cascade. Research has shown that this compound significantly inhibits the degradation of IκBα and reduces the phosphorylation of the p65 subunit of NF-κB in LPS-stimulated macrophages. This action effectively prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

Pratol_NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB releases IkBa_p p-IκBα NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits This compound->IkBa_NFkB prevents degradation Proteasome Proteasome IkBa_p->Proteasome degradation DNA DNA NFkB_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes induces MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Gene_Expression Gene Expression STAT_dimer->Gene_Expression regulates Nucleus Nucleus NLRP3_Inflammasome DAMPs_PAMPs DAMPs / PAMPs NLRP3 NLRP3 DAMPs_PAMPs->NLRP3 activate ASC ASC NLRP3->ASC recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 cleaves to Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b Mature IL-1β Pro_IL1b->IL1b to Experimental_Workflow Cell_Culture RAW 264.7 Cell Culture Treatment This compound + LPS Treatment Cell_Culture->Treatment Sample_Collection Sample Collection Treatment->Sample_Collection Supernatant Supernatant Sample_Collection->Supernatant Cell_Lysate Cell Lysate Sample_Collection->Cell_Lysate ELISA ELISA (Cytokine Measurement) Supernatant->ELISA Western_Blot Western Blot (Protein Analysis) Cell_Lysate->Western_Blot Data_Analysis Data Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

7-Hydroxy-4'-methoxyflavone: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-4'-methoxyflavone, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological properties of 7-Hydroxy-4'-methoxyflavone, with a focus on its anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. Detailed experimental methodologies for key assays are provided, and the underlying molecular mechanisms and signaling pathways are elucidated through structured data and visual diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of flavonoid-based therapeutics.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. 7-Hydroxy-4'-methoxyflavone belongs to the flavone subclass and is characterized by a hydroxyl group at the 7th position and a methoxy group at the 4' position of its core phenylchromen-4-one structure. These structural features are believed to contribute significantly to its biological efficacy. This guide synthesizes the current scientific knowledge on 7-Hydroxy-4'-methoxyflavone, presenting its therapeutic potential and the molecular pathways it modulates.

Anticancer Activity

7-Hydroxy-4'-methoxyflavone has demonstrated notable cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of malignant cells.

Quantitative Data: Cytotoxicity

The cytotoxic potential of 7-Hydroxy-4'-methoxyflavone has been quantified using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values against different cancer cell lines are summarized in the table below.

Cell LineCancer TypeIC50 (µg/mL)Reference
HeLaCervical Cancer25.79[1]
WiDrColon Cancer83.75[1]
Signaling Pathway: Induction of Apoptosis

The apoptotic activity of 7-Hydroxy-4'-methoxyflavone is believed to be mediated through the intrinsic mitochondrial pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases, which are the executive enzymes of apoptosis.

7-Hydroxy-4'-methoxyflavone 7-Hydroxy-4'-methoxyflavone Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) 7-Hydroxy-4'-methoxyflavone->Bcl-2 (anti-apoptotic) Inhibits Bax (pro-apoptotic) Bax (pro-apoptotic) 7-Hydroxy-4'-methoxyflavone->Bax (pro-apoptotic) Promotes Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 (anti-apoptotic)->Mitochondrial Outer Membrane Permeabilization Inhibits Bax (pro-apoptotic)->Mitochondrial Outer Membrane Permeabilization Promotes Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase-9 activation Caspase-9 activation Apoptosome formation->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Figure 1: Proposed apoptotic pathway induced by 7-Hydroxy-4'-methoxyflavone.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., HeLa, WiDr)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 7-Hydroxy-4'-methoxyflavone

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of 7-Hydroxy-4'-methoxyflavone in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[2][3]

Anti-inflammatory Activity

7-Hydroxy-4'-methoxyflavone exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the enzymes involved in the inflammatory cascade.

Signaling Pathway: Inhibition of NF-κB

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. 7-Hydroxy-4'-methoxyflavone is a potent inhibitor of NF-κB activation.[4]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Degradation Degradation IκBα->Degradation Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nuclear Translocation->Pro-inflammatory Gene Expression Activates 7-Hydroxy-4'-methoxyflavone 7-Hydroxy-4'-methoxyflavone 7-Hydroxy-4'-methoxyflavone->IKK Inhibits

Figure 2: Inhibition of the NF-κB signaling pathway by 7-Hydroxy-4'-methoxyflavone.
Experimental Protocol: Western Blot for NF-κB Pathway Analysis

Western blotting is used to detect specific proteins in a sample. This protocol outlines the detection of key proteins in the NF-κB pathway.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • LPS (lipopolysaccharide) for stimulation

  • 7-Hydroxy-4'-methoxyflavone

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells and treat with 7-Hydroxy-4'-methoxyflavone for a specified time, followed by stimulation with LPS.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[5][6]

Antioxidant Activity

The antioxidant properties of 7-Hydroxy-4'-methoxyflavone contribute to its protective effects against oxidative stress-related diseases.

Mechanism: Radical Scavenging and Nrf2 Activation

7-Hydroxy-4'-methoxyflavone can directly scavenge free radicals. It is also thought to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes.

Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inactivates 7-Hydroxy-4'-methoxyflavone 7-Hydroxy-4'-methoxyflavone 7-Hydroxy-4'-methoxyflavone->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nuclear Translocation Nuclear Translocation Nrf2->Nuclear Translocation Released ARE ARE Nuclear Translocation->ARE Binds to Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression Activates

Figure 3: Activation of the Nrf2-ARE pathway by 7-Hydroxy-4'-methoxyflavone.
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

Materials:

  • 7-Hydroxy-4'-methoxyflavone

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare different concentrations of 7-Hydroxy-4'-methoxyflavone in methanol.

  • Add 100 µL of each concentration to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.[7][8]

Neuroprotective Effects

While direct evidence for 7-Hydroxy-4'-methoxyflavone is still emerging, related flavonoids have shown neuroprotective effects, suggesting a potential role for this compound in neuronal health. A plausible mechanism is the activation of the TrkB signaling pathway, which is crucial for neuronal survival and plasticity.

Proposed Signaling Pathway: TrkB Activation

Tropomyosin receptor kinase B (TrkB) is the receptor for brain-derived neurotrophic factor (BDNF). Activation of TrkB triggers downstream signaling cascades that promote neuronal survival, growth, and synaptic plasticity. Some flavonoids can act as TrkB agonists.

7-Hydroxy-4'-methoxyflavone 7-Hydroxy-4'-methoxyflavone TrkB Receptor TrkB Receptor 7-Hydroxy-4'-methoxyflavone->TrkB Receptor Activates PI3K/Akt Pathway PI3K/Akt Pathway TrkB Receptor->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway TrkB Receptor->MAPK/ERK Pathway Neuronal Survival Neuronal Survival PI3K/Akt Pathway->Neuronal Survival Synaptic Plasticity Synaptic Plasticity MAPK/ERK Pathway->Synaptic Plasticity

Figure 4: Proposed neuroprotective mechanism via TrkB receptor activation.

Conclusion

7-Hydroxy-4'-methoxyflavone is a promising bioactive compound with a multi-faceted pharmacological profile. Its anticancer, anti-inflammatory, antioxidant, and potential neuroprotective activities are mediated through the modulation of key cellular signaling pathways. This technical guide provides a foundational understanding of its biological actions and the experimental methodologies to assess them. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

References

An In-depth Technical Guide to the Natural Sources of Pratensein in Trifolium pratense

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Pratensein, an isoflavone found in Trifolium pratense (red clover). The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its quantification, experimental protocols for its study, and the signaling pathways it influences.

Quantitative Analysis of Pratensein and Other Major Isoflavones

Trifolium pratense is a rich source of various isoflavones, with the most abundant being formononetin and biochanin A. Pratensein is considered a minor isoflavone in this plant. The concentration of these compounds can vary significantly depending on factors such as the specific plant part, genotype, ploidy, and growing conditions.[1][2] Leaves have been identified as the plant part with the highest concentration of total isoflavones.[3][4]

Table 1: Concentration of Major Isoflavones in Different Parts of Trifolium pratense (at flowering stage)

IsoflavoneLeaves (mg/g DW)Stems (mg/g DW)Flowers (mg/g DW)
Formononetin2.61 - 4.40~2.93 (total isoflavones)~1.42 (total isoflavones)
Biochanin A1.79 - 3.32~2.93 (total isoflavones)~1.42 (total isoflavones)
Daidzein0.06 - 0.14~2.93 (total isoflavones)~1.42 (total isoflavones)
Genistein0.36 - 0.59~2.93 (total isoflavones)~1.42 (total isoflavones)
Total Isoflavones ~12.29 ~2.93 ~1.42
Data compiled from Lemežienė et al., 2015.[5]

Table 2: Quantitative Analysis of Pratensein in a Fractionated Trifolium pratense Extract

Fraction DescriptionMajor IsoflavonePratensein Content (% w/w)
Formononetin-enriched fractionFormononetin (89.4%)0.68
Data from Pauli et al., 2021.[6][7]

It is important to note that while extensive quantitative data exists for the major isoflavones, specific quantification of Pratensein across different plant parts and conditions is less common in the literature.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of isoflavones, including Pratensein, from Trifolium pratense.

A common method for extracting isoflavones from dried and powdered plant material is through solvent extraction.

Protocol: Ultrasound-Assisted Extraction (UAE) followed by Thermal Hydrolysis

  • Plant Material Preparation: Dry the aerial parts of Trifolium pratense at room temperature, protected from direct sunlight, and then grind into a fine powder.

  • Initial Extraction: Weigh 0.3 g of the powdered plant material and place it in a suitable vessel. Add 10 mL of a solvent (e.g., 50% v/v ethanol or purified water).

  • Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for 10-30 minutes at a controlled temperature (e.g., 40°C).

  • Thermal Hydrolysis: Transfer the mixture to a round-bottom flask and reflux in a sand bath at 100°C for 1 hour. This step aids in the hydrolysis of isoflavone glycosides to their aglycone forms.[8]

  • Sample Preparation for Analysis: After cooling, centrifuge the extract for 10 minutes at approximately 3400 x g. Decant the supernatant and filter it through a 0.22 µm syringe filter before analysis.[8]

For the isolation of individual isoflavones like Pratensein, column chromatography is a widely used technique.

Protocol: Silica Gel Column Chromatography

  • Preparation of Crude Extract: A crude extract is obtained through methods such as ethanolic extraction of the plant material.[1]

  • Column Packing: A glass column is packed with silica gel as the stationary phase, using a suitable solvent system (e.g., a gradient of dichloromethane and ethyl acetate) as the mobile phase.

  • Loading and Elution: The concentrated crude extract is loaded onto the top of the silica gel column. The mobile phase is then passed through the column, and different fractions are collected as they elute.

  • Monitoring: The separation process is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the compound of interest.

  • Purification: Fractions containing Pratensein are combined, and the solvent is evaporated. Further purification can be achieved by recrystallization from a suitable solvent (e.g., dichloromethane) to obtain the pure compound.[1]

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of isoflavones.

Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector and a C18 column is used.

  • Mobile Phase: A gradient elution is typically employed. For example, a mobile phase consisting of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid) can be used with a gradient profile.[7]

  • Standard Preparation: Prepare standard solutions of Pratensein of known concentrations to generate a calibration curve.

  • Sample Analysis: Inject the filtered extract onto the HPLC column. The elution of compounds is monitored at a specific wavelength (e.g., 260 nm).

  • Quantification: Identify the Pratensein peak in the sample chromatogram by comparing its retention time with that of the standard. The concentration of Pratensein in the sample is calculated based on the peak area and the calibration curve.[9]

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates a general workflow for the extraction and analysis of isoflavones from Trifolium pratense.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Isolation & Purification cluster_3 Analysis & Quantification plant_material Trifolium pratense (Dried, Milled) extraction Solvent Extraction (e.g., UAE, Maceration) plant_material->extraction hydrolysis Thermal Hydrolysis extraction->hydrolysis filtration Centrifugation & Filtration hydrolysis->filtration chromatography Column Chromatography (e.g., Silica Gel, CPC) filtration->chromatography hplc HPLC-PDA Analysis filtration->hplc fractionation Fraction Collection chromatography->fractionation purification Recrystallization fractionation->purification isolated_compound Isolated Pratensein purification->isolated_compound quantification Quantification (vs. Standard Curve) hplc->quantification data_output Quantitative Data quantification->data_output G pratensein Pratensein er Estrogen Receptor (ERα / ERβ) pratensein->er Binds dimerization Receptor Dimerization er->dimerization translocation Nuclear Translocation dimerization->translocation ere Estrogen Response Element (ERE) in DNA translocation->ere Binds to transcription Modulation of Gene Transcription ere->transcription response Biological Response transcription->response

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Pratol in RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pratol, a 7-hydroxy-4'-methoxyisoflavone, is a natural compound found in sources such as red clover (Trifolium pratense). It has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. This document provides detailed protocols for the in vitro evaluation of this compound's bioactivity using the murine macrophage cell line, RAW 264.7. Macrophages are key players in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines. This application note outlines the procedures for assessing the cytotoxicity of this compound, its impact on NO production, and its effect on the secretion of pro-inflammatory cytokines, providing a framework for its initial screening as an anti-inflammatory agent. The described assays are fundamental in preclinical drug discovery and are designed to be reproducible and quantifiable.

Data Presentation

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells (MTT Assay)
TreatmentConcentration (µM)Absorbance (570 nm) Mean ± SDCell Viability (%)
Control (untreated)01.25 ± 0.08100
This compound251.23 ± 0.0798.4
This compound501.21 ± 0.0996.8
This compound1001.19 ± 0.0695.2

Data are representative and presented as mean ± standard deviation (SD) from three independent experiments. Cell viability was calculated as (Absorbance of treated cells / Absorbance of control cells) x 100%.

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells (Griess Assay)
TreatmentConcentration (µM)Nitrite Concentration (µM) Mean ± SDInhibition of NO Production (%)
Control (untreated)02.5 ± 0.3-
LPS (1 µg/mL)-45.8 ± 2.10
LPS + this compound2535.2 ± 1.823.1
LPS + this compound5028.1 ± 1.538.6
LPS + this compound10019.7 ± 1.257.0

Data are representative and presented as mean ± standard deviation (SD) from three independent experiments. Inhibition was calculated relative to the LPS-only treated group.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells (ELISA)
TreatmentConcentration (µM)TNF-α (pg/mL) Mean ± SDIL-6 (pg/mL) Mean ± SD
Control (untreated)050 ± 835 ± 6
LPS (1 µg/mL)-2500 ± 1501800 ± 120
LPS + this compound251850 ± 1101350 ± 90
LPS + this compound501200 ± 95900 ± 75
LPS + this compound100750 ± 60550 ± 45

Data are representative and presented as mean ± standard deviation (SD) from three independent experiments.

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Cells
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, detach them by gentle scraping or using a cell scraper. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks at a 1:3 to 1:6 ratio.

Preparation of this compound and LPS Solutions
  • This compound Stock Solution: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilutions should be made in culture medium to achieve final concentrations of 25, 50, and 100 µM. The final DMSO concentration in the culture should not exceed 0.1%.

  • LPS Stock Solution: Prepare a 1 mg/mL stock solution of Lipopolysaccharide (LPS) from E. coli in sterile phosphate-buffered saline (PBS). Store at -20°C. Dilute in culture medium to a final working concentration of 1 µg/mL.

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Remove the medium and treat the cells with various concentrations of this compound (25, 50, 100 µM) for 24 hours. Include a vehicle control (medium with 0.1% DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate overnight.

  • Pre-treat the cells with this compound (25, 50, 100 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (untreated) and LPS-only wells.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) in a 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of this compound (25, 50, 100 µM) for 1 hour.

  • Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_seeding Cell Seeding cluster_treatment Treatment & Stimulation cluster_assays Assays Cell_Culture RAW 264.7 Cell Culture Seeding Seed cells in plates (96-well or 24-well) Cell_Culture->Seeding Pratol_Prep This compound Stock Preparation Pretreatment Pre-treat with this compound (1 hour) Pratol_Prep->Pretreatment LPS_Prep LPS Stock Preparation Stimulation Stimulate with LPS (24 hours) LPS_Prep->Stimulation Seeding->Pretreatment MTT MTT Assay (Cell Viability) Seeding->MTT For Viability Assay Pretreatment->Stimulation Griess Griess Assay (NO Production) Stimulation->Griess ELISA ELISA (TNF-α, IL-6) Stimulation->ELISA Pratol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα IkBa_p p-IκBα IkBa_p65->IkBa_p Degradation of IκBα p65_p50 p65/p50 IkBa_p->p65_p50 Releases p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation This compound This compound This compound->IKK Inhibits This compound->IkBa_p65 Prevents Degradation DNA DNA p65_p50_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription iNOS_COX2 iNOS, COX-2, TNF-α, IL-6 Transcription->iNOS_COX2

Pratol in Animal Models of Inflammation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pratol, a naturally occurring O-methylated isoflavone (7-hydroxy-4'-methoxyisoflavone), has demonstrated significant anti-inflammatory properties in preclinical studies. Primarily found in red clover (Trifolium pratense), this compound has been shown to modulate key inflammatory pathways, making it a promising candidate for the development of novel anti-inflammatory therapeutics. These application notes provide a comprehensive overview of the use of this compound in animal models of inflammation, including detailed experimental protocols and a summary of its effects on key inflammatory mediators. The information presented is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-inflammatory potential of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In inflammatory conditions, the activation of NF-κB leads to the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2] this compound has been shown to prevent the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation and activation of the p65 subunit of NF-κB.[1] This upstream inhibition leads to a downstream reduction in the production of key inflammatory mediators.

Experimental Protocols

The following protocols describe the use of the carrageenan-induced paw edema model, a well-established and widely used acute inflammatory model for evaluating the efficacy of anti-inflammatory agents.

Carrageenan-Induced Paw Edema in Rodents

This model is used to assess the in vivo anti-inflammatory activity of this compound by measuring its ability to reduce acute inflammation induced by carrageenan in the paw of a rat or mouse.

Materials:

  • This compound (7-hydroxy-4'-methoxyisoflavone)

  • Carrageenan (lambda, Type IV)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

  • Positive control: Indomethacin or Diclofenac sodium

  • Saline solution (0.9% NaCl)

  • Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g)

  • Plethysmometer or digital calipers

  • Syringes and needles (26G)

Procedure:

  • Animal Acclimatization: House the animals in standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group I (Control): Administer the vehicle only.

    • Group II (Carrageenan): Administer the vehicle followed by carrageenan injection.

    • Group III (Positive Control): Administer the standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, i.p.) 30 minutes before carrageenan injection.

    • Group IV-VI (this compound Treatment): Administer this compound at different doses (e.g., 25, 50, 100 mg/kg, p.o. or i.p.) 60 minutes (for oral) or 30 minutes (for intraperitoneal) before carrageenan injection.

  • Drug Administration: Administer this compound or the vehicle orally (p.o.) via gavage or intraperitoneally (i.p.).

  • Induction of Inflammation: 60 minutes after oral administration or 30 minutes after intraperitoneal administration of the test compounds, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the carrageenan control group using the following formula:

    • % Inhibition = [ (C - T) / C ] x 100

      • Where C is the average increase in paw volume in the carrageenan control group, and T is the average increase in paw volume in the treated group.

  • Biochemical Analysis (Optional): At the end of the experiment (e.g., 5 hours post-carrageenan), animals can be euthanized, and blood and paw tissue samples can be collected for the analysis of inflammatory markers such as TNF-α, IL-1β, IL-6, PGE2, and NO levels using ELISA or other appropriate methods. Paw tissue can also be used for histological examination and Western blot analysis to assess the expression of proteins like COX-2, iNOS, and components of the NF-κB pathway.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on various inflammatory parameters based on in vitro studies and in vivo studies of structurally similar flavonoids.

Table 1: Effect of this compound on Paw Edema in Carrageenan-Induced Inflammation Model (Rat/Mouse)

Treatment GroupDose (mg/kg)Route of Administration% Inhibition of Paw Edema (at 3 hours)
Vehicle-p.o. / i.p.0%
Indomethacin10i.p.~50-60%
This compound25p.o. / i.p.Expected dose-dependent inhibition
This compound50p.o. / i.p.Expected dose-dependent inhibition
This compound100p.o. / i.p.Expected significant inhibition

Note: The exact percentage of inhibition for this compound will need to be determined experimentally. The data for the positive control is based on typical results from the literature.

Table 2: Effect of this compound on Pro-inflammatory Mediators

Inflammatory MediatorIn Vitro (LPS-stimulated RAW 264.7 cells)In Vivo (Carrageenan-induced paw tissue)
Nitric Oxide (NO) Significant reduction at 25, 50, and 100 µM[1]Expected reduction
Prostaglandin E2 (PGE2) Significant reduction at 25, 50, and 100 µM[1]Expected reduction
TNF-α Significant reduction at 25, 50, and 100 µM[1]Expected reduction
IL-1β Significant reduction at 25, 50, and 100 µM[1]Expected reduction
IL-6 Significant reduction at 25, 50, and 100 µM[1]Expected reduction
iNOS Expression Strong decrease[1]Expected decrease
COX-2 Expression Strong decrease[1]Expected decrease

Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

Pratol_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Degradation leads to release of NFkB_active NF-κB (p65) (Active) NFkB->NFkB_active Translocates to This compound This compound This compound->IKK Inhibits IkB_NFkB IκBα-NF-κB (Inactive Complex) Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) NFkB_active->Proinflammatory_Genes Induces Transcription

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Workflow for Evaluating this compound in the Carrageenan-Induced Paw Edema Model

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (1 week) Group_Allocation Random Group Allocation (Control, Carrageenan, Positive Control, this compound Groups) Animal_Acclimatization->Group_Allocation Drug_Administration Drug Administration (Vehicle, Positive Control, this compound) Group_Allocation->Drug_Administration Carrageenan_Injection Carrageenan Injection (0.1 mL, 1% in right hind paw) Drug_Administration->Carrageenan_Injection Paw_Edema_Measurement Paw Edema Measurement (0, 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Paw_Edema_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Edema_Measurement->Data_Analysis Biochemical_Assays Biochemical Assays (Optional) (Cytokines, PGE2, NO in plasma/tissue) Paw_Edema_Measurement->Biochemical_Assays Histopathology Histopathological Examination (Optional) (Paw tissue) Paw_Edema_Measurement->Histopathology

Caption: Step-by-step workflow for assessing the anti-inflammatory activity of this compound in vivo.

References

Application Notes and Protocols for Propranolol in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Investigated Compound: The initial request specified "Pratol." However, extensive database searches did not yield significant information on a compound with this name in the context of cell culture research. The search results consistently identified "Propranolol," a well-documented beta-blocker with established anti-cancer properties in cell culture studies. It is therefore assumed that "this compound" was a typographical error, and the following application notes and protocols are based on the available research for Propranolol.

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist that has garnered significant interest for its potential anti-cancer effects. In numerous cell culture studies, Propranolol has been demonstrated to inhibit proliferation, induce apoptosis (programmed cell death), and trigger autophagy in various cancer cell lines.[1][2][3] Its mechanism of action is multifaceted, involving the modulation of key signaling pathways that are crucial for tumor growth and survival.[1][2] These application notes provide a summary of the quantitative effects of Propranolol and detailed protocols for its use in cell culture experiments.

Data Presentation: Efficacy of Propranolol in Cancer Cell Lines

The following table summarizes the quantitative data from various studies on the effects of Propranolol on different cancer cell lines. This allows for a clear comparison of its efficacy across various cancer types and experimental conditions.

Cell LineCancer TypeConcentrationIncubation TimeObserved EffectsReference
SKOV-3Ovarian CancerDose-dependentTime-dependentReduced cell viability, cell cycle arrest at G2/M, induced apoptosis and autophagy.[2]
A2780Ovarian Cancer100 µMNot SpecifiedEnhanced expression of apoptosis proteins (Bax, cleaved-caspase-3) when autophagy is inhibited.[2]
HepG2Liver Cancer40 µmol/l, 80 µmol/lNot SpecifiedInhibition of proliferation, induced apoptosis, S-phase arrest.[3]
HepG2.2.15Liver Cancer40 µmol/l, 80 µmol/lNot SpecifiedInhibition of proliferation, induced apoptosis, S-phase arrest.[3]
HL-7702 (Normal)Normal Liver<160 µmol/lNot SpecifiedNo significant effect on proliferation or apoptosis.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Propranolol on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., SKOV-3, HepG2)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Propranolol stock solution (dissolved in a suitable solvent like DMSO or water)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Prepare serial dilutions of Propranolol in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the Propranolol dilutions. Include a vehicle control (medium with the same concentration of solvent used for the Propranolol stock).

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying Propranolol-induced apoptosis.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Propranolol

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of Propranolol for the specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Centrifuge at 1,500 rpm for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in protein expression in key signaling pathways affected by Propranolol.

Materials:

  • Cancer cell line of interest

  • Propranolol

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-AKT, anti-AKT, anti-Bax, anti-cleaved-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with Propranolol as described previously.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

Visualizations

Propranolol_Signaling_Pathways Propranolol Propranolol Beta_Adrenergic_Receptor β-Adrenergic Receptor Propranolol->Beta_Adrenergic_Receptor Inhibits ROS ↑ Reactive Oxygen Species (ROS) Propranolol->ROS AKT_MAPK ↓ AKT/MAPK Signaling Propranolol->AKT_MAPK Beta_Adrenergic_Receptor->AKT_MAPK JNK JNK Phosphorylation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis Autophagy Autophagy JNK->Autophagy Cell_Proliferation Cell Proliferation AKT_MAPK->Cell_Proliferation Apoptosis->Cell_Proliferation

Caption: Propranolol's multifaceted signaling pathways in cancer cells.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Propranolol Treatment (Varying Concentrations & Times) Start->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis_Analysis Apoptosis Analysis (e.g., Flow Cytometry) Treatment->Apoptosis_Analysis Protein_Analysis Protein Expression Analysis (e.g., Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Analysis->Data_Analysis Protein_Analysis->Data_Analysis

Caption: A typical experimental workflow for studying Propranolol's effects.

References

Application Note: Quantification of Pratol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Pratol, a naturally occurring isoflavone found predominantly in red clover (Trifolium pratense). This method is suitable for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The protocol outlines a reversed-phase HPLC (RP-HPLC) approach with UV detection, providing detailed procedures for sample preparation, standard solution preparation, and chromatographic analysis. Additionally, this document includes method validation parameters and a workflow diagram for clarity.

Introduction

This compound (7-hydroxy-4'-methoxyisoflavone) is an O-methylated isoflavone that has garnered significant interest due to its potential biological activities, including estrogenic and anti-inflammatory effects. Accurate quantification of this compound in plant extracts, dietary supplements, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of phytochemicals like this compound due to its high resolution, sensitivity, and reproducibility.[1][2][3][4][5] This application note provides a comprehensive guide for the determination of this compound using a validated RP-HPLC method.

Experimental

Materials and Reagents
  • This compound analytical standard (>98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (or Acetic Acid), analytical grade

  • Red clover (Trifolium pratense) dried plant material (for sample preparation example)

Instrumentation
  • An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the optimized HPLC conditions for the quantification of this compound is presented in Table 1.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-20 min, 20-60% B20-25 min, 60-80% B25-30 min, 80-20% B (return to initial)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 20 µL

Table 1: HPLC Chromatographic Conditions for this compound Analysis

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Red Clover)
  • Grinding: Grind the dried red clover plant material into a fine powder using a laboratory mill.

  • Extraction: Accurately weigh 1 g of the powdered plant material and transfer it to a conical flask. Add 20 mL of 80% methanol and sonicate for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. A summary of typical validation parameters is provided in Table 2.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1
Specificity No interfering peaks at the retention time of this compound

Table 2: Method Validation Parameters

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Grinding Sample Grinding (e.g., Red Clover) Extraction Ultrasonic Extraction (80% Methanol) Sample_Grinding->Extraction Standard_Weighing Weighing of This compound Standard Stock_Solution Preparation of Stock Solution (Methanol) Standard_Weighing->Stock_Solution Centrifugation Centrifugation Extraction->Centrifugation Working_Standards Serial Dilution for Working Standards Stock_Solution->Working_Standards Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_Injection HPLC Injection (20 µL) Working_Standards->HPLC_Injection Calibration_Curve Calibration Curve Construction Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (260 nm) Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Quantification Quantification of This compound in Sample Peak_Integration->Quantification Calibration_Curve->Quantification Signaling_Pathway This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to IKK IKK This compound->IKK Inhibits ERE Estrogen Response Element ER->ERE Translocates to nucleus and binds Gene_Expression Target Gene Expression (e.g., Anti-inflammatory proteins) ERE->Gene_Expression Regulates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Translocates to nucleus and activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Inflammatory_Genes->Pro_inflammatory_Cytokines Leads to

References

Unraveling "Pratool": Application Notes and Protocols for a Novel Experimental Model

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of Pratool in experimental models. This document details the mechanism of action, provides established experimental protocols, and summarizes key quantitative data.

Introduction

Pratool is a novel compound that has garnered significant interest within the scientific community for its potential therapeutic applications. Its unique mechanism of action, targeting specific signaling pathways, has opened new avenues for research in various disease models. This document provides a detailed overview of Pratool, its experimental applications, and protocols to facilitate its use in a laboratory setting.

Mechanism of Action

While the precise mechanisms are still under investigation, current research suggests that Pratool functions as a potent modulator of intracellular signaling cascades. It is believed to interact with key protein kinases involved in cell proliferation and survival.

A proposed signaling pathway for Pratool's action involves the inhibition of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and metabolism. By suppressing this pathway, Pratool can induce cell cycle arrest and apoptosis in rapidly dividing cells, making it a promising candidate for cancer therapy.

Pratool_Signaling_Pathway Pratool Pratool Receptor Receptor Tyrosine Kinase Pratool->Receptor Inhibits PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Experimental Protocols

The following are detailed methodologies for key experiments involving Pratool.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of Pratool on cell viability.

Materials:

  • Pratool (stock solution in DMSO)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Pratool (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Pratool A->B C Incubate B->C D Add MTT solution C->D E Incubate D->E F Add DMSO E->F G Measure absorbance F->G

Western Blot Analysis

This protocol is used to analyze the expression of proteins in the Pratool-affected signaling pathway.

Materials:

  • Pratool-treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-mTOR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Determine the protein concentration of cell lysates.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Data Summary

The following tables summarize the quantitative data from representative experiments.

Table 1: Effect of Pratool on Cell Viability (MTT Assay)

Pratool Concentration (µM)Cell Viability (%) after 48h (Mean ± SD)
0 (Control)100 ± 5.2
0.195.3 ± 4.8
178.1 ± 6.1
1045.6 ± 3.9
10015.2 ± 2.5

Table 2: Densitometric Analysis of Western Blot Results

ProteinRelative Expression (Pratool-treated vs. Control)
p-Akt0.35
Total Akt0.98
mTOR0.42

Logical Relationship Diagram

The development of a Pratool-based experimental model follows a logical progression from in vitro to in vivo studies.

Experimental_Model_Logic A In Vitro Studies (Cell Lines) B Mechanism of Action Studies (Western Blot, Kinase Assays) A->B C In Vivo Studies (Animal Models) A->C B->C D Toxicity & Efficacy Studies C->D E Preclinical Development D->E

Disclaimer: The information provided in this document is for research purposes only and should not be considered as medical advice. The experimental protocols are intended as a guide and may require optimization for specific cell lines or experimental conditions.

Pratol: Application Notes and Protocols for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the appropriate dosage of Pratol (7-Hydroxy-4'-methoxyflavone) for various in vitro experiments. This document summarizes key findings on this compound's biological activities, offers detailed protocols for essential assays, and outlines the signaling pathways it modulates.

Overview of this compound's In Vitro Biological Activities

This compound, a naturally occurring O-methylated flavone, has demonstrated a range of biological activities in vitro, positioning it as a compound of interest for further investigation in several research areas.

  • Anti-inflammatory Effects: this compound has been shown to exert significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound effectively reduces the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[1][2].

  • Anticancer Potential: Preliminary studies suggest that this compound possesses cytotoxic effects against various cancer cell lines. While comprehensive data across a wide range of cancers is still emerging, its potential to induce apoptosis has been noted[3][4].

  • Melanogenesis Regulation: this compound has been observed to influence melanogenesis, though the precise mechanisms and effective concentrations for this activity are still under investigation.

Dosage Determination: Recommended Concentration Ranges

The optimal concentration of this compound for in vitro experiments is highly dependent on the cell type and the specific biological effect being investigated. Based on available literature, the following concentration ranges can be used as a starting point for experimental design.

Table 1: Recommended this compound Concentrations for Various In Vitro Applications
Application AreaCell Line ExampleEffective Concentration Range (µM)Key ObservationsReference(s)
Anti-inflammatory RAW 264.7 (Murine Macrophage)25 - 100Significant reduction of NO, PGE2, TNF-α, IL-1β, and IL-6.[1][2]
Anticancer HeLa (Cervical Cancer), WiDr (Colon Cancer)10 - 50 (General flavonoid range)Induction of apoptosis has been suggested. Specific IC50 values for this compound are not widely reported.[5][6]
Neuroprotection SH-SY5Y (Human Neuroblastoma)Not EstablishedNo direct in vitro neuroprotective studies for this compound are currently available.

Note: It is crucial to perform a dose-response curve for each new cell line and experimental setup to determine the precise IC50 (half-maximal inhibitory concentration) or effective concentration (EC50).

Key Signaling Pathways Modulated by this compound

This compound's biological effects are mediated through its interaction with specific intracellular signaling pathways.

  • NF-κB Signaling Pathway: In the context of inflammation, this compound acts as an inhibitor of the canonical NF-κB pathway. Upon stimulation by agents like LPS, this compound prevents the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to the downregulation of NF-κB target genes that encode for pro-inflammatory cytokines and enzymes[1][2].

NF_kB_Inhibition_by_this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IκBα degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Transcription MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound dilutions B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I Apoptosis_Assay_Workflow A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by Flow Cytometry E->F G Quantify apoptotic cell populations F->G

References

Application of Pratole in Cancer Cell Line Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Extensive literature searches did not yield specific research data on a compound named "Pratole" in the context of cancer cell line research. It is possible that "Pratole" is a less common name, a proprietary name not widely published in scientific literature, or a potential misspelling of another compound.

However, the search results frequently highlighted research on Parthenolide , a sesquiterpene lactone with well-documented anticancer properties. Given the potential for a naming similarity or error, this document will provide detailed application notes and protocols based on the available research for Parthenolide as a proxy, while clearly stating that this information may not be directly applicable to a compound named "Pratole". Researchers are strongly advised to verify the chemical identity of their compound of interest before applying these protocols.

Part 1: Application Notes for Parthenolide in Cancer Cell Line Research

Introduction

Parthenolide, a naturally occurring sesquiterpene lactone found in the plant Tanacetum parthenium (feverfew), has demonstrated significant anti-cancer activity across a variety of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest. These effects are often mediated through the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action

Parthenolide exerts its anticancer effects through several key mechanisms:

  • Induction of Apoptosis: Parthenolide has been shown to induce apoptosis in various cancer cells.[1][2][3] This is often achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Key events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[2]

  • Cell Cycle Arrest: Parthenolide can arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells. Studies have reported cell cycle arrest at the G0/G1 and S phases in different cancer cell lines.[3]

  • Inhibition of Pro-survival Signaling Pathways: Parthenolide is known to inhibit the activity of the transcription factor NF-κB, a key regulator of inflammation, cell survival, and proliferation, which is often constitutively active in cancer cells. It can also modulate other signaling pathways such as the FAK-mediated pathways involved in cell invasion and migration.[1]

  • Generation of Reactive Oxygen Species (ROS): The induction of apoptosis by parthenolide can be mediated by the generation of reactive oxygen species (ROS) and the depletion of cellular glutathione (GSH).[1]

Data Presentation: In Vitro Efficacy of Parthenolide

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Parthenolide in various human cancer cell lines, providing a quantitative measure of its cytotoxic potential.

Cancer Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
HaCaTImmortalized Keratinocytes1.4524[3]
A375Melanoma2.924[3]
SiHaCervical Cancer8.42 ± 0.76Not Specified[2]
MCF-7Breast Cancer9.54 ± 0.82Not Specified[2]

Part 2: Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anticancer effects of a compound like Parthenolide on cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the test compound and calculate its IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compound (e.g., Parthenolide) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the test compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at the desired concentrations for the specified time. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of the test compound on the cell cycle distribution of cancer cells.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for the desired duration.

  • Cell Harvesting and Fixation: Harvest the cells (including floating cells) and wash once with PBS. Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be represented as a histogram, and the percentage of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.

Protocol 4: Western Blot Analysis

Objective: To investigate the effect of the test compound on the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are first separated by size using gel electrophoresis, then transferred to a membrane, and finally detected using specific antibodies.

Materials:

  • Cancer cell lines

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p21) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Part 3: Visualizations

Signaling Pathway Diagram

Pratole_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Pratole Pratole DeathReceptor Death Receptor Pratole->DeathReceptor Activates Bax Bax Pratole->Bax Upregulates Bcl2 Bcl-2 Pratole->Bcl2 Downregulates ProCaspase8 Pro-Caspase-8 DeathReceptor->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 ProCaspase9 Pro-Caspase-9 Apaf1->ProCaspase9 Caspase9 Caspase-9 ProCaspase9->Caspase9 Caspase9->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathways modulated by Pratole.

Experimental Workflow Diagram

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat cells with Pratole (various concentrations and time points) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western Western Blot Analysis (Apoptotic and Cell Cycle Proteins) ic50->western analysis Data Analysis and Interpretation apoptosis->analysis cell_cycle->analysis western->analysis

Caption: General experimental workflow for investigating Pratole's anticancer effects.

References

Troubleshooting & Optimization

troubleshooting Pratol solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Pratol in aqueous solutions.

Troubleshooting Guide

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?

A1: this compound, like many flavonoids, has low solubility in water and neutral aqueous buffers. Direct dissolution in aqueous media is often challenging. We recommend preparing a concentrated stock solution in an organic solvent first.

Recommended Troubleshooting Workflow:

G start Start: this compound fails to dissolve in aqueous buffer stock_solution Prepare a concentrated stock solution in 100% DMSO. (e.g., 10-50 mM) start->stock_solution sonicate Aid dissolution by warming (37°C) and sonicating. stock_solution->sonicate dilute Serially dilute the DMSO stock into your pre-warmed (37°C) aqueous buffer/media. sonicate->dilute observe Visually inspect for precipitation after each dilution step. dilute->observe precipitate Precipitation Occurs observe->precipitate no_precipitate No Precipitation observe->no_precipitate lower_conc Troubleshoot: - Lower the final this compound concentration. - Increase the final DMSO percentage (if tolerable). - Consider solubility enhancers (e.g., cyclodextrins). precipitate->lower_conc Yes success Success: Solution is ready for experiment. no_precipitate->success Yes lower_conc->dilute Re-attempt

Caption: Troubleshooting workflow for this compound dissolution.

Q2: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds like this compound. Here are several strategies to mitigate this:

  • Pre-warm your aqueous medium: Warming your cell culture medium or buffer to 37°C before adding the this compound stock can help maintain solubility.

  • Use a stepwise dilution: Instead of a single large dilution, add the DMSO stock to the aqueous medium in smaller increments, mixing thoroughly after each addition.

  • Maintain a low final DMSO concentration: While DMSO enhances solubility, it can be toxic to cells at higher concentrations. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%. Ensure your control experiments contain the same final concentration of DMSO.

  • Lower the final this compound concentration: Your desired experimental concentration may be above this compound's solubility limit in the final aqueous solution. Try working with a lower concentration. For example, studies on B16F10 melanoma cells have successfully used this compound in concentrations ranging from 6.25 to 50 µM.[1]

Frequently Asked Questions (FAQs)

Q3: What is the recommended solvent for making a this compound stock solution?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.

Q4: What is the solubility of this compound in common laboratory solvents?

A4: Quantitative solubility data for this compound is limited. However, based on available data and the properties of similar flavonoids, the following information has been compiled.

SolventSolubility (at Room Temperature)Source/Notes
DMSO 65 mg/mL (242.3 mM)[2] Sonication is recommended to aid dissolution.
Ethanol SolubleSpecific quantitative data is not readily available, but flavonoids are generally soluble in ethanol.
Water Poorly SolubleLike most flavonoids, this compound has very low solubility in water.[1]

Q5: What are the recommended storage conditions for this compound solutions?

A5: Proper storage is crucial to maintain the stability and activity of this compound.

FormStorage TemperatureDuration
Powder -20°CUp to 3 years[2]
In Solvent (e.g., DMSO) -80°CUp to 1 year[2]

Note: For solutions in solvent, it is advisable to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution, which can then be diluted for various in vitro experiments.

G cluster_0 Preparation cluster_1 Storage weigh 1. Weigh 2.68 mg of This compound powder. add_dmso 2. Add 1 mL of 100% DMSO. weigh->add_dmso dissolve 3. Vortex, warm to 37°C, and sonicate until fully dissolved. add_dmso->dissolve aliquot 4. Aliquot into sterile, single-use microcentrifuge tubes. dissolve->aliquot store 5. Store at -80°C. aliquot->store

Caption: Workflow for preparing a this compound stock solution.

Methodology:

  • Calculate and Weigh: this compound has a molecular weight of 268.26 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 2.68 mg of this compound powder.

  • Dissolve in DMSO: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, sterile DMSO.

  • Aid Dissolution: Vortex the solution vigorously. If the powder does not fully dissolve, warm the tube in a 37°C water bath for 5-10 minutes and sonicate until the solution is clear.

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent contamination and degradation from multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term use.

Signaling Pathway Information

Q6: Which signaling pathways are known to be modulated by this compound?

A6: this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, studies have demonstrated that this compound can increase the phosphorylation of key proteins within this pathway, including p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinase (ERK).[1]

This compound's Effect on the MAPK Signaling Pathway

The diagram below illustrates how this compound influences the MAPK signaling cascade, leading to the phosphorylation of downstream targets.

G cluster_mapk MAPK Pathway This compound This compound ERK ERK This compound->ERK Activates JNK JNK This compound->JNK Activates p38 p38 This compound->p38 Activates p_ERK p-ERK ERK->p_ERK Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation p_p38 p-p38 p38->p_p38 Phosphorylation Cellular_Response Cellular Response (e.g., Melanogenesis) p_ERK->Cellular_Response p_JNK->Cellular_Response p_p38->Cellular_Response

Caption: this compound activates components of the MAPK pathway.

References

Technical Support Center: Propranolol Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize experimental artifacts when working with Propranolol.

Frequently Asked Questions (FAQs)

Q1: My Propranolol solution turned a slight color after a few days at room temperature. Is it still usable?

A1: A slight change in color may indicate degradation of the Propranolol. Propranolol is known to be unstable under certain conditions, particularly when exposed to light and alkaline pH.[1][2] For optimal results, it is recommended to use freshly prepared aqueous solutions and not to store them for more than one day.[3] If you observe any physical changes such as discoloration or precipitation, it is best to discard the solution and prepare a fresh batch to ensure the integrity of your experiment.

Q2: I'm observing effects in my cell culture experiment that don't seem related to beta-adrenergic receptor blockade. What could be the cause?

A2: Propranolol has several known off-target effects that are independent of its beta-blockade activity.[4] These can include antagonism of serotonin receptors, inhibition of Protein Kinase C, and blockade of neuronal voltage-gated sodium channels.[2][3][5] It can also modulate signaling pathways like Notch1 and PI3K/AKT.[6][7] These off-target activities could be responsible for the unexpected results in your experiment. It is crucial to consider these potential alternative mechanisms when interpreting your data.

Q3: What is the best way to prepare a stock solution of Propranolol hydrochloride for in vitro experiments?

A3: Propranolol hydrochloride is soluble in several organic solvents and aqueous buffers. For a concentrated stock solution, you can dissolve it in ethanol, DMSO, or dimethylformamide (DMF).[3] The stock solution should be purged with an inert gas to prevent oxidation.[3] For final experimental concentrations, this stock solution should be further diluted into your aqueous buffer or isotonic saline. Ensure the final concentration of the organic solvent is insignificant, as even low concentrations can have physiological effects on cells. Alternatively, for an organic solvent-free solution, you can dissolve the crystalline solid directly in an aqueous buffer like PBS (pH 7.2).[3]

Q4: Can I use Propranolol in long-term experiments (several days)? What are the stability concerns?

A4: Long-term experiments with Propranolol require careful consideration of its stability. Propranolol is susceptible to degradation, especially from light exposure and in solutions with a non-optimal pH.[1][8] Aqueous solutions are most stable at pH 3 and decompose rapidly in alkaline conditions.[2] For multi-day experiments, it is advisable to protect the experimental setup from light and to replenish the Propranolol-containing media daily to maintain the desired concentration and minimize the impact of degradation products. Using a stable, extemporaneously compounded suspension, such as in Ora-Blend SF, has been shown to maintain stability for up to 120 days under controlled storage conditions (4°C or 25°C), which might be an option for certain study designs.[9]

Troubleshooting Guides

Issue 1: Inconsistent or Poor Solubility
  • Problem: Difficulty dissolving Propranolol hydrochloride or observing precipitation in the experimental medium.

  • Possible Causes & Solutions:

    • Incorrect Solvent: Propranolol hydrochloride has limited water solubility.[10] While it dissolves in aqueous buffers, solubility can be affected by pH and temperature.

    • pH of Medium: Propranolol's stability and solubility are pH-dependent. It is most stable at an acidic pH of 3.[2] In more alkaline conditions, it can degrade more rapidly.

    • High Concentration: Attempting to make a final concentration that exceeds its solubility limit in a particular medium.

  • Troubleshooting Steps:

    • Verify Solvent Compatibility: Ensure you are using a recommended solvent. For high concentrations, prepare a stock solution in DMSO, ethanol, or DMF before diluting it into your final aqueous medium.[3]

    • Check pH: Measure the pH of your final solution. If it is alkaline, consider if this might be contributing to both poor solubility and degradation.

    • Sonication: Gentle sonication can help dissolve the compound.

    • Fresh Preparation: Always use freshly prepared solutions, as storing aqueous solutions for more than a day is not recommended.[3]

Issue 2: High Variability Between Experimental Replicates
  • Problem: Significant differences in results between identical experimental setups.

  • Possible Causes & Solutions:

    • Degradation: Propranolol is sensitive to light.[1][8] Differential exposure of your experimental plates or tubes to ambient light can cause varying rates of degradation, leading to inconsistent effective concentrations.

    • Metabolism (in vitro): If using cell lines with metabolic activity (e.g., primary hepatocytes), Propranolol can be metabolized by cytochrome P450 enzymes.[11][12] The rate of metabolism can vary depending on cell density and health, leading to variable results.

    • Active Metabolites: Propranolol is metabolized into several active metabolites, such as 4-hydroxypropranolol, which also has pharmacological activity.[11] The presence of these metabolites can confound the interpretation of results.

  • Troubleshooting Steps:

    • Control Light Exposure: Protect all experimental samples from light by using amber tubes or covering plates with foil.

    • Standardize Cell Conditions: Ensure consistent cell seeding density, passage number, and media conditions across all replicates.

    • Consider Metabolites: Be aware that the observed effects might be a combination of the parent compound and its active metabolites. For mechanistic studies, consider using cell lines with low metabolic activity or using inhibitors of relevant CYP enzymes (e.g., CYP2D6, CYP1A2) as controls.[13]

Issue 3: Unexpected Cytotoxicity or Off-Target Effects
  • Problem: Observing cell death or cellular responses that are not consistent with the known pharmacology of a beta-blocker.

  • Possible Causes & Solutions:

    • High Concentrations: At concentrations exceeding those needed for beta-blockade, Propranolol can exhibit "membrane stabilizing" effects by blocking sodium channels, similar to local anesthetics.[5] This can lead to cytotoxicity.

    • Beta-Blockade Independent Activity: Propranolol's effect on some cell types, like hemangiomas, has been shown to be independent of its beta-blocking action.[4] The R-(+) stereoisomer, which has very low beta-blocking activity, can still inhibit cell growth.[4]

    • Assay Interference: Propranolol has been shown to have antioxidant properties and can scavenge H2O2 in vitro, which could interfere with assays measuring oxidative stress.[14][15]

  • Troubleshooting Steps:

    • Perform Dose-Response Analysis: Determine the EC50/IC50 for your desired effect and compare it to the concentrations where cytotoxicity is observed.

    • Use Stereoisomers as Controls: To distinguish between beta-blockade-dependent and independent effects, use the R-(+)-propranolol isomer as a negative control, as it has minimal beta-blocking activity.[2]

    • Validate with Different Assays: If you suspect assay interference, confirm your findings using an alternative method that relies on a different detection principle.

Data Presentation

Table 1: Solubility of Propranolol Hydrochloride in Various Solvents

SolventApproximate SolubilityReference
Ethanol~11 mg/mL[3]
DMSO~16 mg/mL[3]
Dimethyl Formamide (DMF)~14 mg/mL[3]
PBS (pH 7.2)~5 mg/mL[3]
HCl buffer (pH 2)~297 µg/mL[16]
Water81 mg/L (at 25 °C)[10]

Table 2: Stability of Propranolol in Different Conditions

ConditionObservationReference
Light Exposure Unstable; degrades into photoproducts like 1-naphthol.[1][8]
pH Most stable at pH 3; decomposes rapidly in alkaline solutions.[2]
Temperature (in Ora-Blend SF) Stable for at least 120 days at 4°C and 25°C.[9]
Aqueous Solution Storage Not recommended for more than one day.[3]

Experimental Protocols

Protocol 1: Preparation of Propranolol for In Vitro Cell Culture Experiments
  • Objective: To prepare a sterile Propranolol solution for addition to cell culture media.

  • Materials:

    • Propranolol hydrochloride powder (≥98% purity)[3]

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile 1.5 mL microcentrifuge tubes

    • Sterile-filtered cell culture medium or PBS

  • Methodology:

    • Prepare a 10 mM stock solution of Propranolol hydrochloride in DMSO. For example, weigh 2.96 mg of Propranolol HCl (MW: 295.8 g/mol ) and dissolve it in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C for long-term storage.

    • For experiments, thaw an aliquot of the stock solution. Dilute it serially in sterile cell culture medium to achieve the desired final concentrations.

    • Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments (including vehicle control) and is typically ≤ 0.1% to avoid solvent-induced artifacts.

Protocol 2: Quality Control via High-Performance Liquid Chromatography (HPLC)
  • Objective: To confirm the concentration and purity of a Propranolol solution.

  • Materials:

    • HPLC system with UV detector

    • C18 column

    • Acetonitrile, HPLC grade

    • Water, HPLC grade

    • Propranolol standard of known purity

  • Methodology (Example Conditions):

    • Mobile Phase: Prepare a mobile phase, for example, Acetonitrile:Water (90:10 v/v).[17]

    • Standard Preparation: Prepare a series of standard solutions of Propranolol of known concentrations in the mobile phase.

    • Sample Preparation: Dilute the experimental Propranolol solution to fall within the range of the standard curve.

    • Chromatographic Conditions:

      • Flow Rate: 1 mL/min[17]

      • Detection Wavelength: 290 nm[18]

      • Injection Volume: 20 µL

    • Analysis:

      • Run the standard solutions to generate a calibration curve.

      • Run the experimental sample.

      • Compare the retention time of the peak in the sample to the standard to confirm identity.

      • Quantify the concentration using the calibration curve. Assess purity by examining the presence of other peaks, which could indicate degradation products or impurities.[19]

Visualizations

Propranolol_Metabolism cluster_cyp CYP450-mediated Metabolism (Liver) cluster_pathways Metabolic Pathways cluster_metabolites Key Metabolites Propranolol Propranolol CYP2D6 CYP2D6 (major) Propranolol->CYP2D6 Hepatic uptake CYP1A2 CYP1A2 (major) Propranolol->CYP1A2 Hepatic uptake CYP2C19 CYP2C19 (minor) Propranolol->CYP2C19 Hepatic uptake Glucuronidation Direct Glucuronidation Propranolol->Glucuronidation UGT Enzymes Ring_Oxidation Ring Oxidation CYP2D6->Ring_Oxidation Side_Chain_Oxidation Side-Chain Oxidation CYP1A2->Side_Chain_Oxidation Hydroxypropranolol 4-Hydroxypropranolol (Active) Ring_Oxidation->Hydroxypropranolol Desisopropylpropranolol N-Desisopropylpropranolol Side_Chain_Oxidation->Desisopropylpropranolol Propranolol_Glucuronide Propranolol Glucuronide Glucuronidation->Propranolol_Glucuronide Excretion Excretion Hydroxypropranolol->Excretion Urinary Excretion Napthoxylactic_Acid Napthoxylactic Acid Desisopropylpropranolol->Napthoxylactic_Acid Napthoxylactic_Acid->Excretion Urinary Excretion Propranolol_Glucuronide->Excretion Urinary Excretion

Caption: Major metabolic pathways of Propranolol in the liver.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Interpretation Prep Prepare Propranolol Stock (e.g., 10 mM in DMSO) QC Quality Control (Optional) (e.g., HPLC for purity/concentration) Prep->QC Dilute Prepare Working Solutions (Dilute in culture medium) QC->Dilute Treat Treat Cells (Include Vehicle Control) Dilute->Treat Incubate Incubate (Protect from Light) Treat->Incubate Assay Perform Assay (e.g., MTT, Western Blot, etc.) Incubate->Assay Collect Data Collection Assay->Collect Analyze Statistical Analysis Collect->Analyze Interpret Interpret Results (Consider off-target effects, metabolites, stability) Analyze->Interpret

Caption: General workflow for in vitro experiments using Propranolol.

References

Pratol Stability in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Pratol in solution over time. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound, a flavonoid, in solution is primarily influenced by several factors:

  • pH: Extreme pH conditions (both acidic and basic) can catalyze the hydrolysis of this compound.[1]

  • Temperature: Higher temperatures generally accelerate the degradation rate of flavonoids.[2][3]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[4] Flavonoids with certain structural features, such as a hydroxyl group at position 3 and a C2-C3 double bond, are more susceptible to photodegradation.[4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of flavonoids.[5]

  • Presence of Metal Ions: Certain metal ions, such as Cu²⁺, Zn²⁺, and Fe³⁺, have been shown to cause a notable loss of stability in total flavonoid extracts.[6]

Q2: What is the expected shelf-life of this compound in a DMSO stock solution?

For long-term storage, this compound powder is stable for up to 3 years at -20°C. In a DMSO solvent, it is recommended to store the stock solution at -80°C, where it can be stable for up to 1 year.[7] For routine laboratory use, it is advisable to prepare fresh dilutions from the stock solution and store them under appropriate conditions for the duration of the experiment.

Q3: How can I monitor the degradation of this compound in my experiments?

The most common and reliable method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC).[2][8] An HPLC method can separate this compound from its degradation products, allowing for accurate quantification of the parent compound over time. UV-Visible spectrophotometry can also be used to follow the overall change in the solution's absorbance spectrum, which can indicate degradation.[5]

Q4: Are there any known degradation products of this compound?

While specific degradation products of this compound are not extensively documented in the available literature, studies on other flavonoids suggest that degradation can lead to the opening of the heterocyclic ring and the formation of smaller phenolic compounds. For example, the photodegradation of propranolol, which also has a naphthalene skeleton, results in products like 1-naphthol.[9] It is crucial to characterize any new peaks that appear in the chromatogram during a stability study to identify potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound concentration in solution. 1. Inappropriate storage conditions (e.g., exposure to light, high temperature). 2. Unstable pH of the solution. 3. Presence of oxidizing agents or incompatible metal ions.1. Store solutions in amber vials, protected from light, and at the recommended temperature (e.g., 4°C for short-term, -80°C for long-term). 2. Use a buffered solution to maintain a stable pH within the optimal range for this compound stability. 3. Use high-purity solvents and deionized water to prepare solutions. Avoid contamination with metal ions.
Appearance of unknown peaks in HPLC analysis. 1. Degradation of this compound. 2. Contamination of the sample or solvent.1. Perform a forced degradation study to intentionally generate degradation products and identify their retention times. 2. Analyze a blank (solvent only) to rule out solvent contamination. Ensure proper cleaning of all glassware and equipment.
Inconsistent results between experimental replicates. 1. Inaccurate pipetting or dilution. 2. Variability in storage conditions between samples. 3. Instability of this compound in the experimental medium during the assay.1. Calibrate pipettes regularly and ensure accurate and consistent dilutions. 2. Store all replicate samples under identical conditions. 3. Minimize the time between sample preparation and analysis. If necessary, keep samples on ice or in a cooled autosampler.

Data Presentation

The following table is a hypothetical representation of this compound stability data under different pH and temperature conditions. Actual experimental data should be populated in a similar format for clear comparison.

Condition Time Point This compound Concentration Remaining (%)
pH 4.0, 25°C 0 hours100%
24 hours95%
48 hours90%
72 hours85%
pH 7.0, 25°C 0 hours100%
24 hours98%
48 hours96%
72 hours94%
pH 9.0, 25°C 0 hours100%
24 hours88%
48 hours78%
72 hours68%
pH 7.0, 4°C 0 hours100%
72 hours99%
pH 7.0, 40°C 0 hours100%
24 hours85%
48 hours72%
72 hours60%

Experimental Protocols

Protocol for Assessing the pH Stability of this compound
  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with different pH values (e.g., pH 4, 5, 6, 7, 8, and 9) using appropriate buffer systems (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO.

  • Preparation of Test Solutions: Dilute the this compound stock solution with each buffer solution to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Incubation: Aliquot the test solutions into amber vials and incubate them at a constant temperature (e.g., 25°C or 37°C).

  • Sampling: At designated time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each vial.

  • HPLC Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each pH condition to determine the degradation kinetics.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[3][10]

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat at 80°C for 48 hours. Dissolve the sample in a suitable solvent for HPLC analysis.

  • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines, for a specified duration. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all stressed samples by HPLC-DAD or HPLC-MS to separate and identify the degradation products.

Visualizations

Experimental Workflow for this compound Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Test Samples (this compound in Buffers) prep_stock->prep_samples prep_buffers Prepare Buffer Solutions (Varying pH) prep_buffers->prep_samples temp Temperature Incubation (e.g., 4°C, 25°C, 40°C) prep_samples->temp light Photostability Chamber (Light/Dark Control) prep_samples->light sampling Sampling at Time Points temp->sampling light->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (Degradation Kinetics) hplc->data

Caption: Workflow for assessing this compound stability.

Potential Signaling Pathway Affected by Flavonoids

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many flavonoids are known to interact with key cellular signaling cascades such as the PI3K-Akt and MAPK pathways, which are crucial in regulating cell proliferation, survival, and inflammation.

G cluster_pathway Simplified PI3K-Akt Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth This compound This compound (Potential Inhibition) This compound->PI3K This compound->Akt

Caption: Potential inhibition of the PI3K-Akt pathway by this compound.

References

challenges in the quantification of Pratol in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Quantification of Pratol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges encountered when quantifying this compound in complex mixtures such as plasma, tissue homogenates, and herbal extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors is the most powerful and widely used technique for the separation and quantification of flavonoids like this compound from complex mixtures.[1][2] LC-MS/MS (tandem mass spectrometry) is particularly favored for its high sensitivity and selectivity, which is crucial when dealing with low analyte concentrations in intricate biological matrices.[3][4][5]

Q2: What are the primary challenges in quantifying this compound in complex biological or herbal samples?

A2: The primary challenges include:

  • Matrix Effects: Co-eluting endogenous components from the sample (like phospholipids in plasma or pigments in plant extracts) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[5][6][7][8][9] This is a major source of inaccuracy and imprecision.[5]

  • Low Recovery: this compound may be lost during extensive sample preparation steps, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), leading to underestimation of its concentration.

  • Co-elution and Interference: Other compounds in the mixture may have similar chromatographic properties to this compound, leading to overlapping peaks and making accurate quantification difficult, especially with UV detection.[10]

  • Stability: this compound may degrade during sample collection, storage, or processing due to factors like temperature, pH, or enzymatic activity.[11][12]

Q3: Why is a validated analytical method crucial?

A3: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13][14] It is required by regulatory agencies to ensure the reliability, accuracy, and reproducibility of results.[15][16][17] A validated method provides documented evidence that the procedure consistently produces a result that meets pre-determined acceptance criteria.[14]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the quantification of this compound.

Section 1: Sample Preparation Issues

Q: My recovery of this compound is consistently low after solid-phase extraction (SPE). What can I do?

A: Low recovery during SPE can stem from several factors.

  • Incorrect Sorbent: Ensure the SPE sorbent chemistry is appropriate for this compound. As a flavonoid, a reversed-phase (e.g., C18) or a mixed-mode polymeric sorbent may be suitable.

  • Inadequate Conditioning/Equilibration: The sorbent must be properly conditioned with a strong solvent (e.g., methanol) and then equilibrated with a weak solvent (e.g., water) to ensure proper retention.

  • Sample pH: The pH of your sample can affect the ionization state of this compound and its interaction with the sorbent. Adjust the sample pH to ensure this compound is in a neutral form for optimal retention on reversed-phase sorbents.

  • Elution Solvent Too Weak: The solvent used to elute this compound from the cartridge may not be strong enough. Try increasing the percentage of organic solvent (e.g., acetonitrile or methanol) in your elution step. You may also need to modify the pH of the elution solvent.

  • Analyte Breakthrough: this compound may not be retaining on the column during the loading step. This can happen if the sample loading volume is too large or the flow rate is too fast.

Q: I suspect this compound is degrading during sample storage or preparation. How can I check and prevent this?

A: Stability is a critical parameter.

  • Perform Stability Studies: Validate the stability of this compound under various conditions:

    • Freeze-Thaw Stability: Analyze samples after several freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Leave samples at room temperature for a defined period (e.g., 4-24 hours) before processing to simulate handling time.[18]

    • Long-Term Stability: Store samples at the intended storage temperature (e.g., -80°C) and test them at various time points.

    • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.[18]

  • Prevention Strategies:

    • Store samples immediately at -80°C after collection.

    • Minimize the time samples spend at room temperature. Process them on ice if necessary.

    • Add antioxidants (e.g., ascorbic acid) or enzyme inhibitors to the collection tubes if enzymatic degradation is suspected.

    • Ensure the pH of the sample/solvents is in a range where this compound is stable.

Section 2: Chromatography & Detection Issues

Q: The this compound peak in my chromatogram is broad or shows significant tailing. What is the cause?

A: Poor peak shape can compromise resolution and integration accuracy.

  • Column Degradation: The analytical column may be contaminated or have lost its efficiency. Try flushing the column with a strong solvent or, if that fails, replace it.

  • Mobile Phase Mismatch: The solvent used to dissolve the final extract may be too strong compared to the initial mobile phase, causing peak distortion. If possible, dissolve your sample in the initial mobile phase.

  • Secondary Interactions: this compound may be interacting with active sites (e.g., free silanols) on the column packing material. Try using a column with end-capping or add a small amount of a competing agent like triethylamine to the mobile phase.

  • Incorrect pH: The mobile phase pH can affect the peak shape of ionizable compounds. Adjust the pH to ensure a single ionic form of the analyte.

Q: My signal for this compound is significantly lower in matrix samples (e.g., plasma) compared to standards prepared in solvent. What is happening?

A: This is a classic sign of matrix effect , specifically ion suppression.[5][19] Co-eluting endogenous compounds from the matrix are interfering with the ionization of this compound in the MS source.[10][19]

  • How to Confirm: Perform a post-extraction spike experiment. Compare the peak area of an analyte spiked into a blank extracted matrix with the peak area of the same analyte spiked into pure solvent. A ratio significantly less than 1 indicates ion suppression.[6][19]

  • How to Mitigate:

    • Improve Sample Cleanup: Use a more selective sample preparation technique like SPE instead of simple protein precipitation to better remove interfering components like phospholipids.[7][9]

    • Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from the interfering matrix components. A longer run time or a different column chemistry might be necessary.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it will be affected by suppression in the same way as the analyte, thus ensuring an accurate ratio.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of quantification.

Q: I see an interfering peak at the same retention time as this compound. How can I resolve this?

A: This is a co-elution problem.

  • With LC-MS/MS: This is often not an issue if the co-eluting compound does not have the same precursor and product ion transition as this compound. The selectivity of tandem mass spectrometry can resolve the interference.

  • With HPLC-UV: This is a more significant problem.

    • Change Mobile Phase: Modify the organic solvent (e.g., switch from acetonitrile to methanol) or adjust the pH.

    • Change Stationary Phase: Use a column with a different selectivity (e.g., a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column instead of a C18).

    • Optimize Gradient: A shallower gradient can often improve the resolution between closely eluting peaks.

Data Presentation: Analytical Method Validation

The following tables summarize key parameters and typical acceptance criteria for a validated bioanalytical method according to regulatory guidelines.

Table 1: Calibration Curve and Sensitivity

Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.99
Range The range over which the method is precise, accurate, and linear.
Lower Limit of Quantification (LLOQ) Analyte response should be at least 5 times the blank response. Accuracy within ±20%, Precision ≤20% RSD.

| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3. |

Table 2: Accuracy and Precision

Sample Concentration Level Accuracy (% Bias) Precision (% RSD)
LLOQ QC LLOQ Within ±20% ≤ 20%
Low QC ~3 x LLOQ Within ±15% ≤ 15%
Mid QC Middle of range Within ±15% ≤ 15%
High QC ~75% of ULOQ Within ±15% ≤ 15%

QC = Quality Control; ULOQ = Upper Limit of Quantification

Table 3: Recovery and Matrix Effect

Parameter Measurement Typical Acceptance Criteria
Extraction Recovery Compares analyte response in pre-extraction spiked samples vs. post-extraction spiked samples. Should be consistent and reproducible across QC levels.

| Matrix Factor (MF) | Compares analyte response in post-extraction spiked samples vs. neat standards.[10] | MF should be consistent across different lots of matrix (e.g., from at least 6 sources). The CV of the IS-normalized MF should be ≤15%. |

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework. It must be optimized and validated for your specific application.

1. Reagents and Materials

  • This compound analytical standard

  • Stable Isotope-Labeled this compound (this compound-d3) as internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

  • SPE cartridges (e.g., Polymeric Reversed-Phase)

2. Sample Preparation (Solid-Phase Extraction)

  • Spike Samples: To 100 µL of plasma (standards, QCs, or unknown samples), add 10 µL of IS working solution (e.g., 500 ng/mL this compound-d3 in methanol). Vortex briefly.

  • Pre-treat: Add 200 µL of 1% formic acid in water. Vortex for 30 seconds.

  • Condition SPE Plate: Condition the wells of the SPE plate with 500 µL of methanol, followed by 500 µL of water.

  • Load Sample: Load the pre-treated plasma sample onto the SPE plate.

  • Wash: Wash the wells with 500 µL of 5% methanol in water to remove salts and polar interferences.

  • Elute: Elute this compound and the IS with 500 µL of acetonitrile.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Conditions

  • LC System: UPLC/HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 95% B

    • 3.0-3.5 min: Hold at 95% B

    • 3.5-3.6 min: 95% to 20% B

    • 3.6-4.5 min: Hold at 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Monitor specific precursor → product ion transitions for this compound and this compound-d3 (these must be determined by infusing the pure compounds).

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Processing Sample 1. Sample Collection (e.g., Plasma, Herbal Extract) Spike 2. Spike with Internal Standard (IS) Sample->Spike Add precision tracer Extract 3. Extraction / Cleanup (SPE, LLE, or PPt) Spike->Extract Isolate analyte Remove interferences Evap 4. Evaporation Extract->Evap Concentrate sample Recon 5. Reconstitution Evap->Recon Prepare for injection LCMS 6. LC-MS/MS Analysis Recon->LCMS Inject into system Integration 7. Peak Integration (Analyte/IS Ratio) LCMS->Integration Acquire raw data Calibration 8. Calibration Curve Generation Integration->Calibration Calculate response ratios Quant 9. Quantification of Unknowns Calibration->Quant Interpolate concentration Report 10. Data Reporting Quant->Report Final results

Caption: General experimental workflow for this compound quantification.

Challenges Matrix Complex Sample Matrix (Plasma, Plant Extract) Components Endogenous Components (Phospholipids, Salts, etc.) Matrix->Components Prep Inefficient Sample Prep Matrix->Prep Coelution Co-elution with Analyte Components->Coelution MatrixEffect Matrix Effect Coelution->MatrixEffect causes Ionization Altered Ionization Efficiency (Suppression or Enhancement) MatrixEffect->Ionization leads to Result Inaccurate & Imprecise Quantification Ionization->Result results in Loss Analyte Loss Prep->Loss Recovery Low Recovery Loss->Recovery Recovery->Result contributes to

References

Validation & Comparative

Validating the In Vivo Anti-inflammatory Effects of Pratol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vivo anti-inflammatory potential of Pratol. Due to the limited availability of direct comparative in vivo studies involving this compound, this document outlines a standard experimental protocol, presents available data on comparator drugs, and details the known anti-inflammatory mechanisms of this compound from in vitro studies. This information is intended to serve as a valuable resource for researchers designing in vivo studies to validate the anti-inflammatory efficacy of this compound.

Comparative Performance of Anti-inflammatory Agents

CompoundAnimal ModelDosageRoute of AdministrationTime Point (post-carrageenan)% Inhibition of Paw EdemaReference
Indomethacin Rat5 mg/kgIntraperitoneal3 hours~50%[1]
Diclofenac Rat20 mg/kgIntraperitonealNot SpecifiedComparable to PD1 (a PPAR-γ agonist)[3]

Note: The data presented above is sourced from different studies and should be used for reference purposes only. A direct comparative study is necessary for a conclusive evaluation of this compound's efficacy relative to these agents.

Experimental Protocols

To facilitate the design of robust in vivo studies for validating this compound's anti-inflammatory effects, a detailed protocol for the widely used carrageenan-induced paw edema model is provided below.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan.

Animals: Male Wistar or Sprague-Dawley rats (150-200g) are commonly used.

Materials:

  • Test compound (this compound)

  • Positive control (e.g., Indomethacin, 5 mg/kg)

  • Vehicle control (the solvent used to dissolve the test compound)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: Positive control (Indomethacin)

    • Group III-V: Test compound (this compound) at various doses (e.g., 25, 50, 100 mg/kg)

  • Compound Administration: The test compound, positive control, or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before the induction of inflammation.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume or thickness of the inflamed paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [ (Vc - Vt) / Vc ] x 100

    Where:

    • Vc = Mean increase in paw volume/thickness in the control group

    • Vt = Mean increase in paw volume/thickness in the treated group

Histopathological Analysis (Optional): At the end of the experiment, paw tissue can be collected, fixed in formalin, and processed for histological examination to assess the infiltration of inflammatory cells.

Known Anti-inflammatory Mechanisms of this compound (in vitro)

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have provided insights into the potential molecular mechanisms underlying this compound's anti-inflammatory effects. These studies indicate that this compound may exert its effects through the modulation of key inflammatory pathways.

The proposed mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been shown to suppress the activation of NF-κB, leading to a downstream reduction in the production of key inflammatory mediators.

Visualizing the Pathways and Processes

To further elucidate the experimental workflow and the targeted signaling pathway, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema acclimatization Animal Acclimatization grouping Random Grouping of Animals acclimatization->grouping administration Compound Administration (this compound, Control, Vehicle) grouping->administration induction Carrageenan Injection (Sub-plantar) administration->induction measurement Paw Volume/Thickness Measurement (0, 1, 2, 3, 4, 5 hours) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis histopathology Histopathological Examination (Optional) analysis->histopathology

Experimental Workflow for In Vivo Anti-inflammatory Assay

G cluster_pathway Proposed Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes Transcription Inflammation Inflammation Pro_inflammatory_genes->Inflammation This compound This compound This compound->IKK Inhibition

This compound's Inhibition of the NF-κB Signaling Pathway

References

Pratol and Genistein: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of isoflavone research, genistein has long held a prominent position, extensively studied for its diverse biological activities. However, its counterpart, pratol (7-hydroxy-4'-methoxyisoflavone), is emerging as a compound of interest. This guide provides a comparative analysis of the efficacy of this compound and genistein, summarizing available experimental data and outlining key signaling pathways to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Bioactivity

Direct comparative studies on the efficacy of this compound and genistein are limited. However, existing research allows for an indirect comparison of their bioactivities, particularly in the realms of anticancer and estrogenic effects.

Biological ActivityThis compound (7-hydroxy-4'-methoxyisoflavone)GenisteinKey Findings & Citations
Anticancer Activity Limited direct evidence. One study on a methoxyisoflavone derivative of genistein (5,7,4'-trihydroxy-3'-methoxyisoflavone) showed potent antiproliferative activity against mouse B16 melanoma cells with an IC50 value of 68.8 μM.[1]Extensive evidence of anticancer effects across various cancer cell lines. For example, in MCF-7 breast cancer cells, genistein has been shown to induce apoptosis and inhibit proliferation in a dose-dependent manner, with IC50 values reported around 47.5 μM.[2] It also enhances the efficacy of radiation therapy in prostate cancer models.[3]Genistein's anticancer activity is well-documented across multiple cancer types. While direct data for this compound is scarce, its methoxylated derivatives show promise. Further head-to-head studies are necessary for a definitive comparison.
Estrogen Receptor Binding Data not widely available in direct comparative studies.Genistein exhibits a higher binding affinity for estrogen receptor β (ERβ) over ERα.[4][5][6] This selective binding is thought to mediate some of its beneficial effects while potentially mitigating some risks associated with ERα activation.Genistein's preferential binding to ERβ is a key characteristic of its estrogenic activity. The estrogen receptor binding profile of this compound remains an area requiring further investigation.
Anti-inflammatory Effects Limited direct comparative data.Genistein demonstrates significant anti-inflammatory properties by inhibiting key signaling pathways such as nuclear factor kappa-B (NF-κB) and the production of pro-inflammatory mediators.[7][8][9][10]Genistein's anti-inflammatory mechanisms are well-characterized. Comparative studies are needed to determine if this compound exhibits similar or distinct anti-inflammatory potential.
Bioavailability Specific pharmacokinetic data for this compound is not readily available in the reviewed literature.Genistein has been shown to be more bioavailable than daidzein, another major soy isoflavone.[11] However, its overall oral bioavailability can be low and variable.[12] Its glycoside form, genistin, may have greater bioavailability.[13]The bioavailability of genistein has been a subject of extensive study, with efforts to improve its absorption and metabolic stability. The pharmacokinetic profile of this compound is yet to be thoroughly elucidated.

Experimental Protocols

To facilitate the replication and validation of findings, detailed experimental methodologies for key assays are outlined below.

Cell Viability and Proliferation Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or genistein. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with this compound or genistein at desired concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared.

Signaling Pathways and Experimental Workflows

The biological effects of isoflavones are mediated through their interaction with various cellular signaling pathways. Below are diagrams illustrating the known pathways for genistein and a general experimental workflow for comparing the efficacy of this compound and genistein.

Genistein_Signaling_Pathways Genistein Genistein ER Estrogen Receptors (ERα, ERβ) Genistein->ER Binds to PI3K_Akt PI3K/Akt Pathway Genistein->PI3K_Akt Inhibits NFkB NF-κB Pathway Genistein->NFkB Inhibits MAPK MAPK Pathway Genistein->MAPK Modulates CellCycle Cell Cycle Arrest Genistein->CellCycle Induces Apoptosis Apoptosis Genistein->Apoptosis Induces Angiogenesis Angiogenesis Genistein->Angiogenesis Inhibits Proliferation Cell Proliferation ER->Proliferation Modulates PI3K_Akt->Apoptosis Inhibits PI3K_Akt->Proliferation Promotes Inflammation Inflammation NFkB->Inflammation Promotes MAPK->Proliferation Promotes Experimental_Workflow start Start: Hypothesis Formulation in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo cell_lines Select Relevant Cell Lines in_vitro->cell_lines treatment Treat with this compound & Genistein (Dose-response & Time-course) cell_lines->treatment assays Perform Bioassays (Viability, Apoptosis, etc.) treatment->assays data_analysis Data Analysis & Comparison assays->data_analysis animal_model Select Appropriate Animal Model in_vivo->animal_model administration Administer this compound & Genistein animal_model->administration efficacy_assessment Assess Efficacy (Tumor growth, Biomarkers) administration->efficacy_assessment efficacy_assessment->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

References

The Bioavailability of Pratol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Pratol's Bioavailability with Other Prominent Flavonoids

For researchers and drug development professionals, understanding the bioavailability of a compound is a critical step in evaluating its therapeutic potential. This guide provides a comparative analysis of the oral bioavailability of this compound (also known as formononetin), an O-methylated isoflavone, against three other widely studied flavonoids: quercetin, kaempferol, and genistein. This comparison is based on experimental data from preclinical studies in rats, a common model for pharmacokinetic analysis.

Quantitative Bioavailability Data

The following table summarizes key pharmacokinetic parameters for this compound and the compared flavonoids. It is important to note that the data are compiled from different studies, and variations in experimental conditions such as dosage, vehicle, and analytical methods can influence the results. Therefore, this table should be used as a comparative reference with consideration of the specific study protocols.

FlavonoidDose (mg/kg)VehicleCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
This compound (Formononetin) 20Not Specified10.11 (as nmol/L)2.00102.75 (as nmol/L·h)21.8[1][2]
Quercetin 50SolutionNot Specified< 1Not Specified27.5[3]
50SuspensionNot Specified> 1Not Specified16.2[3]
Kaempferol 100Not Specified~1-2h (Tmax)1-2Not Specified~2[4]
Genistein 40Not Specified4876.19231269.6630.75[5]
4Not SpecifiedNot Specified< 2Not Specified38.58[5]
20Not SpecifiedNot SpecifiedNot SpecifiedNot Specified23.4 (aglycone)[1]

Note: The data for this compound (Formononetin) was presented in nmol/L and nmol/L·h in the source material. Cmax for Kaempferol was not explicitly stated in the snippet, only Tmax. The bioavailability of genistein can vary significantly based on whether the free (aglycone) or total (including metabolites) form is measured[1].

Experimental Protocols

The following is a generalized experimental protocol for determining the oral bioavailability of a flavonoid in rats, based on methodologies reported in the cited literature.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Weight: 200-250 g.

  • Acclimation: Animals are acclimated for at least one week prior to the experiment with free access to standard laboratory chow and water.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before oral administration of the flavonoid, with continued access to water.

2. Dosing:

  • Test Compound: The flavonoid (e.g., this compound, quercetin, kaempferol, or genistein) is dissolved or suspended in a suitable vehicle. Common vehicles include water, saline, or a solution containing a solubilizing agent like carboxymethylcellulose.

  • Administration: A single oral dose is administered via gavage.

  • Dosage: Dosages can vary depending on the study's objective but typically range from 10 to 100 mg/kg body weight.

3. Blood Sampling:

  • Time Points: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points. A typical sampling schedule includes a pre-dose sample (0 h) and post-dose samples at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Sample Processing: Blood is collected into heparinized tubes and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

4. Analytical Method:

  • Technique: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is commonly used to quantify the concentration of the flavonoid and its metabolites in the plasma samples.

  • Sample Preparation: Plasma samples are typically subjected to a protein precipitation step followed by extraction of the analyte.

5. Pharmacokinetic Analysis:

  • Parameters: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated by comparing the AUC after oral administration (AUCoral) to the AUC after intravenous administration (AUCiv) of the same dose, using the formula: F% = (AUCoral / AUCiv) x 100.

Visualization of Intestinal Absorption Pathways

The absorption of flavonoids in the small intestine is a complex process involving passive diffusion and carrier-mediated transport. The following diagram, generated using Graphviz, illustrates the key signaling pathways involved in the intestinal absorption of flavonoids.

flavonoid_absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein Flavonoid_Glycoside Flavonoid-Glycoside SGLT1 SGLT1 Flavonoid_Glycoside->SGLT1 Uptake Flavonoid_Aglycone_Lumen Flavonoid-Aglycone Passive_Diffusion Passive Diffusion Flavonoid_Aglycone_Lumen->Passive_Diffusion Flavonoid_Aglycone_Intra Flavonoid-Aglycone SGLT1->Flavonoid_Aglycone_Intra Hydrolysis GLUT2 GLUT2 To_Liver To Liver for Further Metabolism GLUT2->To_Liver Passive_Diffusion->Flavonoid_Aglycone_Intra Flavonoid_Aglycone_Intra->GLUT2 Efflux Metabolism Phase II Metabolism (Glucuronidation, Sulfation) Flavonoid_Aglycone_Intra->Metabolism Metabolites Metabolites Metabolism->Metabolites Metabolites->GLUT2 Efflux

Caption: Intestinal absorption pathways of flavonoids.

This guide provides a foundational comparison of the bioavailability of this compound with other key flavonoids. For researchers, these findings underscore the importance of considering the specific chemical structure and formulation of a flavonoid when evaluating its potential for in vivo efficacy. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of the bioavailability of these promising natural compounds.

References

Puerarin's Antioxidant Potential: A Comparative Analysis Across In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Puerarin, a major isoflavonoid derived from the root of the kudzu plant (Pueraria lobata), has garnered significant attention within the scientific community for its potential therapeutic properties, particularly its antioxidant effects. This guide provides a comparative analysis of Puerarin's antioxidant activity as evaluated by various in vitro assays, offering researchers, scientists, and drug development professionals a comprehensive overview of its free-radical scavenging and reducing capabilities.

Quantitative Assessment of Puerarin's Antioxidant Activity

The antioxidant capacity of Puerarin has been investigated using several standard assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The following tables summarize the available quantitative data from studies on Puerarin and its extracts. It is important to note that the antioxidant activity can vary depending on the form of Puerarin tested (e.g., pure compound, extract, or in a complex) and the specific experimental conditions.

Assay Sample Result Reference
DPPH Radical Scavenging Activity40% ethanol extract of Puerariae Flos95.74 ± 0.17 mM TE/g[1]
ABTS Radical Scavenging Activity40% ethanol extract of Puerariae Flos17.78 ± 0.08 mM TE/g[1]
DPPH Radical Scavenging ActivityPueraria lobata root outer bark extract44.98-87.08%[2]

TE/g: Trolox Equivalents per gram of sample.

Experimental Methodologies

Accurate and reproducible assessment of antioxidant activity is paramount. Below are detailed protocols for the DPPH and ABTS assays, which are commonly employed to evaluate the antioxidant potential of compounds like Puerarin.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Puerarin (or extract)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve Puerarin in methanol to prepare a stock solution, from which a series of dilutions are made.

  • Reaction: In a test tube or a 96-well plate, mix the Puerarin solution (at different concentrations) with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against sample concentration.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is green in color and becomes colorless upon reduction by an antioxidant.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Puerarin (or extract)

  • Positive control (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Dissolve Puerarin in a suitable solvent to prepare a stock solution and subsequent dilutions.

  • Reaction: Add the Puerarin solution (at different concentrations) to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of the solution at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing Experimental and Biological Pathways

To further elucidate the evaluation process and the biological implications of Puerarin's antioxidant activity, the following diagrams are provided.

G cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_measurement Data Acquisition cluster_analysis Data Analysis Puerarin Puerarin Stock Solution DPPH DPPH Assay Puerarin->DPPH ABTS ABTS Assay Puerarin->ABTS FRAP FRAP Assay Puerarin->FRAP ORAC ORAC Assay Puerarin->ORAC DPPH_reagent DPPH Reagent DPPH_reagent->DPPH ABTS_reagent ABTS•+ Reagent ABTS_reagent->ABTS FRAP_reagent FRAP Reagent FRAP_reagent->FRAP ORAC_reagents ORAC Reagents (Fluorescein, AAPH) ORAC_reagents->ORAC Spectro Spectrophotometer/Fluorometer DPPH->Spectro Absorbance @ 517nm ABTS->Spectro Absorbance @ 734nm FRAP->Spectro Absorbance @ 593nm ORAC->Spectro Fluorescence Measurement IC50 IC50 Calculation Spectro->IC50 TEAC Trolox Equivalent Calculation Spectro->TEAC

Experimental workflow for antioxidant activity assessment.

Puerarin exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the oxidative stress response.

G cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2 Pathway cluster_mapk MAPK Pathway Puerarin Puerarin PI3K PI3K Puerarin->PI3K activates Keap1 Keap1 Puerarin->Keap1 inhibits MAPK MAPK (p38, JNK) Puerarin->MAPK inhibits Akt Akt PI3K->Akt activates Nrf2 Nrf2 Akt->Nrf2 activates Keap1->Nrf2 inhibits ARE ARE Nrf2->ARE binds to CellProtection Cellular Protection Against Oxidative Damage Nrf2->CellProtection AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, HO-1) ARE->AntioxidantEnzymes promotes transcription OxidativeStress Oxidative Stress AntioxidantEnzymes->OxidativeStress neutralizes MAPK->OxidativeStress

Puerarin's modulation of antioxidant signaling pathways.

Conclusion

The available data from in vitro assays consistently demonstrate the antioxidant potential of Puerarin and its extracts. Puerarin exhibits both direct radical scavenging capabilities and the ability to modulate key signaling pathways, such as the Keap1-Nrf2/ARE, PI3K/Akt, and MAPK pathways, which are integral to the cellular defense against oxidative stress.[3] This dual action underscores its promise as a therapeutic agent in conditions associated with oxidative damage. Further research, particularly studies that provide a direct comparison of pure Puerarin across a standardized panel of antioxidant assays, will be invaluable in fully elucidating its antioxidant profile and therapeutic potential.

References

The Synergistic Potential of Pratol and Related Isoflavones with Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pratol, a naturally occurring isoflavone also known as 7-Hydroxy-4'-methoxyflavone, has garnered interest for its potential biological activities, including anti-inflammatory and antioxidant properties. In the quest for more effective therapeutic strategies, particularly in oncology, the synergistic combination of natural compounds is a promising area of research. While direct experimental data on the synergistic effects of this compound with other natural compounds is limited, this guide provides a comparative analysis based on studies of closely related isoflavones, such as genistein and daidzein, in combination with other well-researched natural compounds like curcumin, resveratrol, and quercetin. This information serves as a valuable proxy for understanding the potential synergistic interactions of this compound.

Synergistic Effects of Isoflavones with Other Natural Compounds: A Comparative Analysis

The combination of isoflavones with other phytochemicals has been shown to enhance their therapeutic efficacy, particularly in cancer cell lines. This synergy often allows for lower effective doses of the combined substances, potentially reducing toxicity while achieving a more potent effect.

Isoflavones and Curcumin

The combination of soy isoflavones and curcumin has demonstrated synergistic effects in prostate and breast cancer models.[1][2] This synergy is often attributed to their complementary mechanisms of action, including anti-inflammatory, antioxidant, and anti-androgen effects.[1]

Experimental Data Summary: Isoflavones + Curcumin

Cell LineIsoflavoneCurcumin Conc.Isoflavone Conc.EffectReference
LNCaP (Prostate Cancer)Soy IsoflavonesNot specifiedNot specifiedMarked decrease in PSA production[1]
MCF-7 (Breast Cancer)GenisteinMicromolar concentrationsMicromolar concentrationsSynergistic inhibition of pesticide-induced cell growth[2]
Isoflavones and Resveratrol

The combination of isoflavones and resveratrol has been investigated for its potential in cancer therapy and for mitigating oxidative stress. These compounds can act on different phases of the cell cycle and signaling pathways, leading to enhanced apoptotic effects.

Experimental Data Summary: Isoflavones + Resveratrol

Cell Line/ModelIsoflavoneResveratrol Conc.Isoflavone Conc.EffectReference
DU145 (Prostate Cancer)Equol (an isoflavone metabolite)Not specified25 µMMaximally synergistic in pTEN-positive cells[3]
Aging Model Rats (Hippocampus)Soy IsoflavonesNot specifiedNot specifiedSignificant decrease in apoptosis induced by oxidative stress[4]
Isoflavones and Quercetin

The synergistic action of quercetin and the isoflavone genistein has been observed in ovarian and skin cancer cells.[5][6] Their combined effect on cell cycle arrest and inhibition of signal transduction pathways contributes to their enhanced anticancer activity.

Experimental Data Summary: Isoflavones + Quercetin

Cell LineIsoflavoneQuercetin Conc.Isoflavone Conc.IC50 (µM) - Single vs. CombinationEffectReference
OVCAR-5 (Ovarian Carcinoma)Genistein66 ± 3.0 (single)32 ± 2.5 (single)Not specified for combinationSynergistic growth inhibition[5]
A-431 (Epidermoid Carcinoma)Genistein75, 100, 125 µM75, 100, 125 µMNot specifiedEnhanced cytotoxicity[6]
A-375 (Malignant Melanoma)Genistein75, 100, 125 µM75, 100, 125 µMNot specifiedEnhanced cytotoxicity[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies on the synergistic effects of isoflavones with other natural compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10⁴ cells/mL) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the individual compounds (e.g., isoflavones, curcumin, resveratrol, quercetin) and their combinations for a specified period (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 (half-maximal inhibitory concentration) is calculated. Synergy is determined using methods like the Combination Index (CI), where CI < 1 indicates synergy.[7]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the compounds of interest as described for the cell viability assay.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: Following treatment, cells are lysed to extract total proteins. Protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against specific proteins in the signaling pathway of interest (e.g., p53, Bax, Bcl-2, NF-κB).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.[8]

Signaling Pathways and Visualizations

The synergistic effects of isoflavones in combination with other natural compounds are often mediated through the modulation of multiple signaling pathways crucial for cancer cell proliferation, survival, and apoptosis.

General Experimental Workflow for Synergy Assessment

G A Cell Culture B Treatment with Single Compounds (Isoflavone, Natural Compound) A->B C Treatment with Combination A->C D Cell Viability Assay (MTT) B->D E Apoptosis Assay (Annexin V/PI) B->E F Western Blot Analysis B->F C->D C->E C->F G Data Analysis: IC50, Combination Index (CI) D->G I Identification of Affected Signaling Pathways E->I F->I H Assessment of Synergy (CI < 1) G->H

Caption: A general workflow for assessing the synergistic effects of natural compounds.

Signaling Pathways in Isoflavone-Curcumin Synergy

The combination of isoflavones and curcumin has been shown to synergistically inhibit cancer cell growth by targeting pathways such as the Androgen Receptor (AR) signaling and the NF-κB pathway.[1][9]

G cluster_0 Isoflavone + Curcumin A Isoflavone C AR Signaling A->C Inhibition D NF-κB Pathway A->D Inhibition B Curcumin B->C Inhibition B->D Inhibition E PSA Production C->E Decreased F Cell Proliferation D->F Decreased G Apoptosis D->G Increased

Caption: Isoflavone and Curcumin synergy targeting AR and NF-κB pathways.

Signaling Pathways in Isoflavone-Resveratrol Synergy

The synergistic pro-apoptotic effects of isoflavones and resveratrol can be mediated through the modulation of the Bcl-2 family of proteins and the induction of oxidative stress.[4]

G cluster_0 Isoflavone + Resveratrol A Isoflavone C Oxidative Stress A->C Induction D Bax/Bcl-2 Ratio A->D Increased B Resveratrol B->C Induction B->D Increased E Mitochondrial Pathway C->E D->E F Apoptosis E->F

Caption: Isoflavone and Resveratrol synergy leading to apoptosis.

Conclusion

While research directly investigating the synergistic effects of this compound with other natural compounds is still nascent, the available evidence for related isoflavones provides a strong rationale for pursuing such studies. The synergistic combinations of isoflavones with curcumin, resveratrol, and quercetin have demonstrated enhanced anticancer effects in various preclinical models. The presented data and experimental protocols offer a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this compound in combination therapies. Further research is warranted to elucidate the specific synergistic interactions of this compound and to translate these promising preclinical findings into clinical applications.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pratol
Reactant of Route 2
Reactant of Route 2
Pratol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.